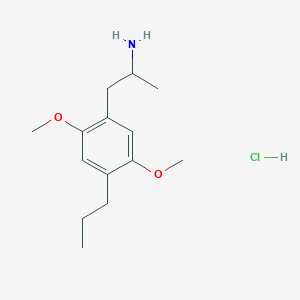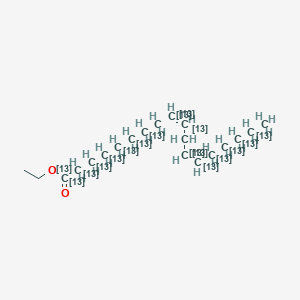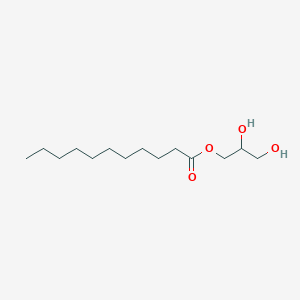
(1-dodecanoyloxy-3-hexadecanoyloxypropan-2-yl) (E)-octadec-9-enoate
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: 1-Lauroyl-2-Elaidoyl-3-Palmitoyl-rac-glycerol kann durch Veresterungsreaktionen von Glycerin und den jeweiligen Fettsäuren (Laurinsäure, Elaidinsäure und Palmitinsäure) synthetisiert werden. Die Reaktion erfordert typischerweise einen Katalysator wie Schwefelsäure oder p-Toluolsulfonsäure und wird unter Rückflussbedingungen durchgeführt .
Industrielle Produktionsverfahren: Die industrielle Produktion dieser Verbindung umfasst ähnliche Veresterungsprozesse, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden für höhere Ausbeuten und Reinheit optimiert, wobei häufig kontinuierliche Strömungsreaktoren und fortschrittliche Reinigungstechniken wie Destillation und Chromatographie eingesetzt werden .
Analyse Chemischer Reaktionen
Reaktionstypen: 1-Lauroyl-2-Elaidoyl-3-Palmitoyl-rac-glycerol durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann zu entsprechenden Fettsäureperoxiden und Hydroperoxiden oxidiert werden.
Hydrolyse: In Gegenwart von Wasser und einem Säure- oder Basenkatalysator kann sie hydrolysiert werden, um Glycerin und die entsprechenden Fettsäuren freizusetzen.
Umesterung: Diese Reaktion beinhaltet den Austausch von Estergruppen mit Alkoholen, was zur Bildung verschiedener Triacylglycerine führt
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Hydrolyse: Die saure Hydrolyse verwendet Salzsäure, während die basische Hydrolyse Natriumhydroxid verwendet.
Umesterung: Katalysatoren wie Natriummethanolat oder Lipasen werden unter milden Erwärmungsbedingungen verwendet
Hauptprodukte:
Oxidation: Fettsäureperoxide und Hydroperoxide.
Hydrolyse: Glycerin, Laurinsäure, Elaidinsäure und Palmitinsäure.
Umesterung: Verschiedene Triacylglycerine, abhängig von dem verwendeten Alkohol
Wissenschaftliche Forschungsanwendungen
1-Lauroyl-2-Elaidoyl-3-Palmitoyl-rac-glycerol wird in verschiedenen Bereichen der wissenschaftlichen Forschung eingesetzt, darunter:
Chemie: Als Modellverbindung zur Untersuchung von Lipidoxidations- und Hydrolysereaktionen.
Biologie: In Studien zum Lipidstoffwechsel und zur Rolle von Triacylglycerinen in zellulären Prozessen.
Medizin: Untersuchung der Auswirkungen verschiedener Fettsäuren auf Gesundheit und Krankheit.
Industrie: Wird bei der Entwicklung von lipidbasierten Formulierungen und Produkten eingesetzt
Wirkmechanismus
Der Wirkmechanismus von 1-Lauroyl-2-Elaidoyl-3-Palmitoyl-rac-glycerol beinhaltet seine Wechselwirkung mit Lipidstoffwechselwegen. Es kann durch Lipasen hydrolysiert werden, um freie Fettsäuren und Glycerin freizusetzen, die dann in verschiedenen biochemischen Prozessen verwendet werden. Die Wirkungen der Verbindung werden durch ihre konstituierenden Fettsäuren vermittelt, die die Zellsignalgebung, die Membranfluidität und den Energiestoffwechsel beeinflussen können .
Ähnliche Verbindungen:
1-Palmitoyl-2-Oleoyl-3-Arachidonoyl-rac-glycerol: Enthält Palmitinsäure, Ölsäure und Arachidonsäure.
1-Palmitoyl-2-Linoleoyl-3-Acetyl-rac-glycerol: Enthält Palmitinsäure, Linolsäure und Acetylgruppen
Einzigartigkeit: 1-Lauroyl-2-Elaidoyl-3-Palmitoyl-rac-glycerol ist aufgrund seiner spezifischen Kombination aus Laurinsäure, Elaidinsäure und Palmitinsäure einzigartig. Diese Kombination verleiht ihm besondere physikalisch-chemische Eigenschaften und biologische Wirkungen, wodurch es für bestimmte Forschungsanwendungen wertvoll wird .
Wirkmechanismus
The mechanism of action of 1-Lauroyl-2-Elaidoyl-3-Palmitoyl-rac-glycerol involves its interaction with lipid metabolic pathways. It can be hydrolyzed by lipases to release free fatty acids and glycerol, which are then utilized in various biochemical processes. The compound’s effects are mediated through its constituent fatty acids, which can influence cellular signaling, membrane fluidity, and energy metabolism .
Vergleich Mit ähnlichen Verbindungen
1-Palmitoyl-2-Oleoyl-3-Arachidonoyl-rac-glycerol: Contains palmitic acid, oleic acid, and arachidonic acid.
1-Palmitoyl-2-Linoleoyl-3-Acetyl-rac-glycerol: Contains palmitic acid, linoleic acid, and acetyl groups
Uniqueness: 1-Lauroyl-2-Elaidoyl-3-Palmitoyl-rac-glycerol is unique due to its specific combination of lauric acid, elaidic acid, and palmitic acid. This combination imparts distinct physicochemical properties and biological effects, making it valuable for specific research applications .
Eigenschaften
IUPAC Name |
(1-dodecanoyloxy-3-hexadecanoyloxypropan-2-yl) (E)-octadec-9-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H92O6/c1-4-7-10-13-16-19-21-23-24-26-28-31-34-37-40-43-49(52)55-46(44-53-47(50)41-38-35-32-29-18-15-12-9-6-3)45-54-48(51)42-39-36-33-30-27-25-22-20-17-14-11-8-5-2/h23-24,46H,4-22,25-45H2,1-3H3/b24-23+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCNQKCHCPELNN-WCWDXBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)OC(=O)CCCCCCC/C=C/CCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H92O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
777.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Docosanoic acid, 2,3-bis[[(9Z)-1-oxo-9-octadecenyl]oxy]propyl ester](/img/structure/B3026054.png)

![[3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] icosanoate](/img/structure/B3026058.png)
![Eicosanoic acid, 2-hydroxy-3-[(1-oxohexadecyl)oxy]propyl ester](/img/structure/B3026059.png)




![[2-[(9Z,12Z)-Octadeca-9,12-dienoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate](/img/structure/B3026065.png)


![9Z-octadecenoic acid, 1,1'-[1-[[(1-oxotetradecyl)oxy]methyl]-1,2-ethanediyl] ester](/img/structure/B3026073.png)
